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Compound Name: Chlorobenzyloxy)phenylboronic
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Cat. No.: B1591612
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An In-depth Technical Guide to the Molecular Structure of 4-(4'-
Chlorobenzyloxy)phenylboronic Acid

This guide provides a comprehensive technical overview of 4-(4'-
Chlorobenzyloxy)phenylboronic acid, a critical reagent in modern synthetic chemistry.
Designed for researchers, scientists, and professionals in drug development, this document
delves into the compound's molecular architecture, spectroscopic signature, chemical
reactivity, and essential handling protocols. Our objective is to furnish a foundational
understanding grounded in established scientific principles, thereby enabling its effective and
safe application in research and development.

Core Molecular Profile and Physicochemical
Properties

4-(4'-Chlorobenzyloxy)phenylboronic acid is a bifunctional organic compound featuring a
phenylboronic acid group and a 4-chlorobenzyloxy substituent. This unique combination makes
it a valuable building block, particularly for introducing complex aryl ether moieties in
pharmaceutical intermediates. The boronic acid functional group is the cornerstone of its
reactivity, primarily in palladium-catalyzed cross-coupling reactions.

The fundamental properties of the molecule are summarized below.
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Property Value Reference
CAS Number 870778-91-9 [1]
Molecular Formula C13H12BCIO3 [1][2]
Molecular Weight 262.50 g/mol [1]
Appearance Tyr;cally a white to off-white 3]

soli

Structurally, the molecule consists of a central phenyl ring substituted at the 1-position with a
boronic acid group [-B(OH)z] and at the 4-position with a benzyloxy ether linkage (-O-CHz-Ar"),
where the terminal phenyl ring is itself substituted with a chlorine atom at its 4'-position. The
boron atom possesses a trigonal planar geometry, a key feature influencing its reactivity.
Boronic acids are known to exist in equilibrium with their cyclic anhydride trimers, known as
boroxines, especially under dehydrating conditions.[4][5] This equilibrium is an important
consideration during synthesis, purification, and reaction setup.

Caption: Molecular structure of 4-(4'-Chlorobenzyloxy)phenylboronic acid.

Spectroscopic Characterization: A Validating
System

Accurate structural confirmation is paramount. The following section details the expected
spectroscopic data and provides standardized protocols for their acquisition. This systematic
approach ensures the identity and purity of the material before its use in sensitive synthetic

applications.

Expected Spectral Data
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Technique

Feature

Expected Chemical Shift /
Wavenumber

1H NMR

B(OH)2

~8.0 ppm (broad singlet, may
exchange with D20)

Aromatic Protons (AA'BB'
system, near -B(OH)z)

~7.8-7.9 ppm (d, 2H)

Aromatic Protons (AA'BB'

system, near -O)

~7.0-7.1 ppm (d, 2H)

Aromatic Protons (AA'BB'

system, near -Cl)

~7.4 ppm (d, 2H)

Aromatic Protons (AA'BB'

system, near -CH20)

~7.4 ppm (d, 2H)

Methylene Protons (-O-CH2-
Ar)

~5.1 ppm (s, 2H)

13C NMR

Aromatic Carbons

~115-160 ppm

Methylene Carbon (-CH2-)

~70 ppm

Carbon attached to Boron (C-
B)

Signal may be broad or

unobserved

FT-IR

O-H stretch (boronic acid)

3200-3500 cm~1 (broad)

C-H stretch (aromatic)

3000-3100 cm™?

C-H stretch (aliphatic)

2850-2960 cm™1

C=C stretch (aromatic)

1400-1600 cm™?

B-O stretch

1310-1380 cm™!

C-O stretch (ether)

1240-1260 cm~1

C-Cl stretch

700-800 cm™1

Mass Spec.

Molecular lon (M+) for
C13H1211B3>CIOs3

m/z 262.05
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Presence of characteristic Cl

Isotopic Pattern ]
(M, M+2) and B isotopes

Experimental Protocols for Spectroscopic Analysis

Protocol 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy The propensity of boronic
acids to form boroxines can complicate NMR spectra.[6] Using a hydrogen-bond-disrupting
solvent is recommended for clarity.

o Sample Preparation: Dissolve 5-10 mg of 4-(4'-Chlorobenzyloxy)phenylboronic acid in
~0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

e 'H NMR Acquisition:
o Instrument: 400 MHz (or higher) NMR spectrometer.
o Solvent: DMSO-de.

o Parameters: Standard single-pulse experiment, 16-64 scans, relaxation delay of 2
seconds.

o Referencing: Use the residual solvent peak of DMSO-ds (& ~2.50 ppm) as the internal
standard.[6]

e 13C NMR Acquisition:
o Instrument: 100 MHz (or higher) NMR spectrometer.
o Parameters: Proton-decoupled pulse program, 1024 or more scans.

o Referencing: Use the solvent peak of DMSO-ds (6 ~39.52 ppm) as the internal standard.
[6]

Protocol 2.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small
amount of the solid powder directly onto the ATR crystal and apply pressure to ensure firm
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contact.[6]

e Spectrum Acquisition:
o Instrument: FTIR spectrometer with a universal ATR accessory.

o Parameters: Acquire spectrum from 4000-400 cm~1* with a resolution of 4 cm~1, co-adding
16-32 scans.[6][7]

Protocol 2.3: Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution (10-100 pug/mL) of the compound in a suitable

solvent such as methanol or acetonitrile.
e Spectrum Acquisition (Electrospray lonization - ESI):
o Instrument: ESI-Time of Flight (ESI-TOF) or Orbitrap mass spectrometer.

o Mode: Positive or negative ion mode. The [M-H]~ adduct is often observed for boronic
acids.[8]

o Analysis: Analyze the spectrum for the molecular ion peak and compare the observed
isotopic distribution pattern with the theoretical pattern for C13H12BCIOs to confirm the

elemental composition.[8]

Caption: Workflow for spectroscopic validation of the compound.

Chemical Reactivity: The Suzuki-Miyaura Cross-
Coupling

The primary utility of 4-(4'-Chlorobenzyloxy)phenylboronic acid lies in its function as a
nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[9][10] This palladium-
catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds,

specifically for creating biaryl and substituted styrene frameworks that are prevalent in
pharmaceuticals.[3][11]

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(ll) couple. The

key steps are:
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o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or

vinyl halide (the electrophilic partner).

e Transmetalation: The organic moiety from the boronic acid is transferred to the palladium
center. This step requires activation of the boronic acid by a base (e.g., K2COs, K3sPOa),
which converts it into a more nucleophilic boronate species.[10][12]

e Reductive Elimination: The two organic partners on the palladium complex couple, forming
the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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